molecular formula C20H21NO4 B079949 (-)-Amurensinine CAS No. 10470-47-0

(-)-Amurensinine

Cat. No.: B079949
CAS No.: 10470-47-0
M. Wt: 339.4 g/mol
InChI Key: CHGJYZLWIIUFAG-CVEARBPZSA-N
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Description

(-)-Amurensinine is a natural product belonging to the isopavine family of alkaloids. These compounds are characterized by a tetracyclic tetrahydroisoquinoline core structure, which includes a doubly benzannulated azabicyclo[3.2.2]nonane. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amurensinine involves several key steps, including selective C-H and C-C bond insertion reactions. One notable method is the enantioselective synthesis developed by Stoltz and colleagues, which employs mild and selective C-H and C-C bond insertion reactions as strategic maneuvers . The retrosynthetic strategy begins with the disconnection of the bridging amine functionality, exposing hydroxyester as a synthetic intermediate. This intermediate is produced enantioselectively using palladium-catalyzed oxidative kinetic resolution .

Industrial Production Methods

While specific industrial production methods for amurensinine are not widely documented, the principles of selective C-H and C-C bond insertion reactions can be adapted for large-scale synthesis. The use of catalytic enantioselective processes ensures high yield and purity, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(-)-Amurensinine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of amurensinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of dopamine and acetylcholine receptors .

Comparison with Similar Compounds

(-)-Amurensinine is unique among the isopavine alkaloids due to its specific tetracyclic structure and pharmacological properties. Similar compounds in this family include:

In comparison to these compounds, amurensinine exhibits higher selectivity and potency in its pharmacological actions, making it a promising candidate for further research and development .

Properties

CAS No.

10470-47-0

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene

InChI

InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1

InChI Key

CHGJYZLWIIUFAG-CVEARBPZSA-N

Isomeric SMILES

CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4

SMILES

CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4

Canonical SMILES

CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4

Synonyms

amurensinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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